

A Comparative Analysis of Fluconazole and Voriconazole Related Impurities

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Compound of Interest

Compound Name: *Iso Fluconazole*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the impurities associated with two widely used triazole antifungal agents, fluconazole and voriconazole. Understanding the impurity profiles of these active pharmaceutical ingredients (APIs) is critical for ensuring their quality, safety, and efficacy. This document outlines the types of impurities, their origins, and the analytical methodologies used for their detection and quantification, supported by experimental data and protocols.

Introduction to Fluconazole and Voriconazole

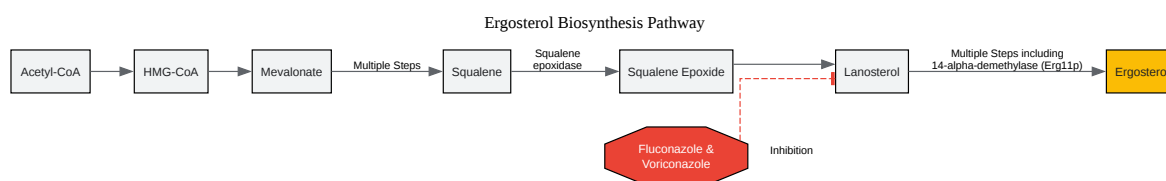
Fluconazole and voriconazole are synthetic triazole antifungal agents that are pivotal in the treatment of systemic and superficial fungal infections. Their mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, 14- α -demethylase.^{[1][2]} This enzyme is a key component in the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.^{[3][4][5]} By disrupting ergosterol synthesis, these drugs lead to the accumulation of toxic sterols and compromise the fungal cell membrane, ultimately inhibiting fungal growth.^{[4][6]} Voriconazole is a second-generation triazole and a derivative of fluconazole, exhibiting a broader spectrum of activity.^[7]

The manufacturing process and subsequent storage of fluconazole and voriconazole can lead to the formation of various impurities, including process-related substances, degradation products, and isomers.^[8] The presence of these impurities, even in trace amounts, can impact

the safety and efficacy of the final drug product. Therefore, stringent control and monitoring of these impurities are mandated by regulatory bodies worldwide.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Both fluconazole and voriconazole target the fungal enzyme lanosterol 14 α -demethylase (encoded by the ERG11 gene), a critical enzyme in the conversion of lanosterol to ergosterol. The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of 14 α -methylated sterols in the fungal cell membrane, which disrupts the membrane's structure and function, thereby arresting fungal growth.



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Caption: Inhibition of the ergosterol biosynthesis pathway by fluconazole and voriconazole.

Comparative Overview of Specified Impurities

The impurity profiles of fluconazole and voriconazole are distinct, reflecting their different synthetic pathways and molecular structures. Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) specify known impurities that must be monitored.

Impurity Name	Fluconazole	Voriconazole
Isomeric Impurities		
Enantiomer/Diastereomer	-	Voriconazole EP Impurity D (Enantiomer)[9]
Positional Isomers	-	Present[8]
Process-Related Impurities		
Related Compound A	Fluconazole Related Compound A[10][11]	Voriconazole EP Impurity A[12]
Related Compound B	Fluconazole Related Compound B[10][11]	Voriconazole EP Impurity B[13]
Related Compound C	Fluconazole Related Compound C[10][11]	Voriconazole EP Impurity C[12][14]
Degradation Products		
N-Oxide	-	Voriconazole N-oxide[12]
Others	Impurities F, G, H, I[15]	-

Table 1: Comparison of specified impurity types for fluconazole and voriconazole.

Detailed Impurity Profiles

Fluconazole Impurities

The European Pharmacopoeia lists several impurities for fluconazole, designated as A, B, C, and others.[16] These impurities can arise from the synthesis process or degradation. For example, different synthetic routes have been shown to produce different impurity profiles.[17]

Impurity	Chemical Name	CAS Number
Fluconazole Related Compound A	2-[2-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-bis(1H-1,2,4-triazol-1-yl)-propan-2-ol	89429-59-4
Fluconazole Related Compound B	2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)-propan-2-ol	-
Fluconazole Related Compound C	1,1'-(1,3-Phenylene)di(1H-1,2,4-triazole)	-
Impurity F	-	118689-07-9
Impurity G (Methanesulfonate Salt)	-	86386-77-8
Impurity H	-	150194-52-8
Impurity I	-	150168-54-0

Table 2: List of common fluconazole impurities.[\[10\]](#)[\[11\]](#)[\[15\]](#)

Voriconazole Impurities

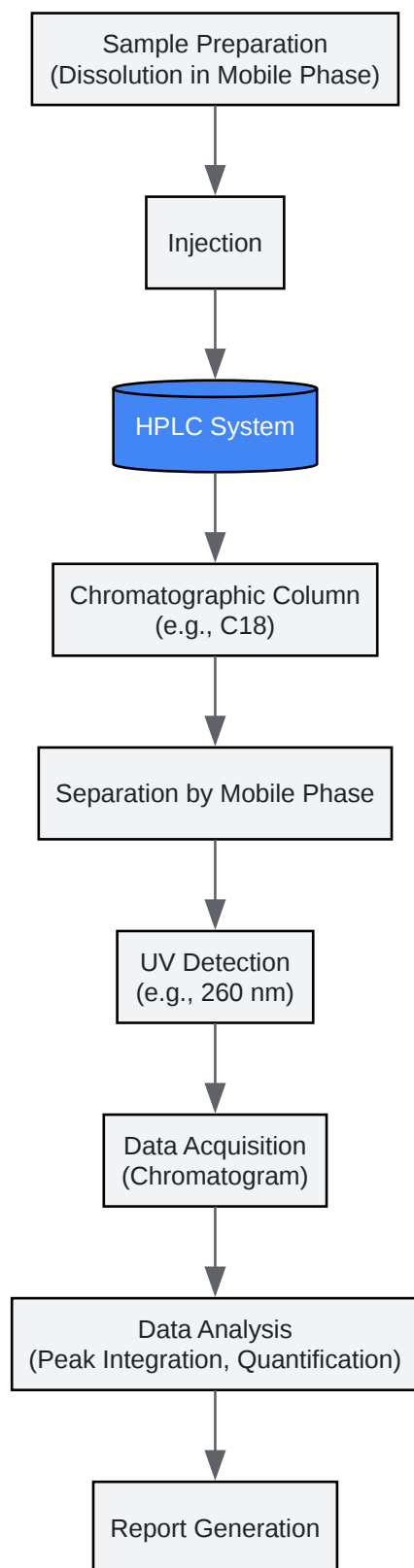
Impurities in voriconazole can include diastereomers, positional isomers, and other related compounds.[\[8\]](#) The European Pharmacopoeia specifies several impurities, including A, B, C, D, and E.

Impurity	Chemical Name	CAS Number
Voriconazole EP Impurity A	(2RS,3RS)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol	86404-63-9
Voriconazole EP Impurity B	(2RS,3SR)-2-(2,4-Difluorophenyl)-3-pyrimidin-4-yl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol	182369-73-9
Voriconazole EP Impurity C	(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoro-6-pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol	137234-88-9
Voriconazole EP Impurity D (Enantiomer)	(2S,3R)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol	137234-63-0
Voriconazole EP Impurity E	(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulfonic acid	-

Table 3: List of common voriconazole impurities.[\[9\]](#)[\[12\]](#)[\[13\]](#)

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the identification and quantification of impurities in both fluconazole and voriconazole.[\[7\]](#)[\[14\]](#)[\[17\]](#)[\[18\]](#) These methods are validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.[\[7\]](#)[\[19\]](#)



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Caption: General experimental workflow for HPLC analysis of impurities.

Experimental Protocol: HPLC Analysis of Fluconazole Impurities

This protocol is a representative method for the analysis of fluconazole and its related compounds.

- Chromatographic System:
 - HPLC: A system equipped with a UV detector.
 - Column: C18, 4.0-mm × 10-cm; packing L1.[\[11\]](#)
 - Detector Wavelength: 261 nm.[\[11\]](#)
 - Flow Rate: 1 mL/min.[\[11\]](#)
 - Injection Volume: 20 µL.[\[11\]](#)
- Reagents and Solutions:
 - Mobile Phase: A gradient mixture of Solution A (0.01 M anhydrous sodium acetate solution), Solution B (Acetonitrile), and Solution C (Methanol).[\[11\]](#)
 - Sample Solution: 3 mg/mL of Fluconazole in the Mobile phase.[\[11\]](#)
- Procedure:
 1. Prepare the mobile phase components and the sample solution as described above.
 2. Set up the HPLC system with the specified column and chromatographic conditions.
 3. Equilibrate the column with the initial mobile phase composition.
 4. Inject the sample solution onto the column.
 5. Run the gradient elution to separate the impurities from the main fluconazole peak.
 6. Monitor the eluent at 261 nm.

7. Identify and quantify the impurities based on their retention times and peak areas relative to a reference standard. The USP monograph provides relative retention times and response factors for specified impurities.[\[11\]](#)

Experimental Protocol: HPLC Analysis of Voriconazole Impurities

This protocol is a representative method for the analysis of voriconazole and its related substances.

- Chromatographic System:
 - HPLC: A system with a UV detector.
 - Column: Inertsil ODS 3V, 150 × 4.6 mm, 5 µm.[\[18\]](#)
 - Detector Wavelength: 256 nm.[\[18\]](#)
 - Flow Rate: 1.2 mL/min.[\[18\]](#)
 - Column Temperature: 35 °C.
- Reagents and Solutions:
 - Mobile Phase A: 0.05 M potassium dihydrogen phosphate (pH 2.5 buffer).[\[18\]](#)
 - Mobile Phase B: A mixture of acetonitrile and methanol (90:10 v/v).[\[18\]](#)
 - Gradient Program: A typical gradient might be: Time (min)/%B: 0/20, 20/40, 38/60, 40/20, 45/20.
- Procedure:
 1. Prepare the mobile phases and sample solutions.
 2. Configure the HPLC system with the specified column and conditions.
 3. Equilibrate the column with the initial mobile phase mixture.

4. Inject the sample.
5. Execute the gradient program to achieve separation of voriconazole from its impurities.
6. Detect the separated components at 256 nm.
7. Quantify the impurities by comparing their peak areas to that of a reference standard, applying appropriate response factors.

Quantitative Data Summary

The acceptance criteria for impurities are typically defined by pharmacopoeias and are often expressed as a percentage relative to the main component.

Parameter	Fluconazole	Voriconazole
Specified Individual Impurity	NMT 0.1% [11]	NMT 0.15% (for some impurities) [7]
Unspecified Individual Impurity	NMT 0.1% [11]	-
Total Impurities	NMT 0.5% [11]	-
LOD (Limit of Detection)	-	0.01% - 0.02% (for specified impurities) [7]
LOQ (Limit of Quantification)	-	-

Table 4: Representative acceptance criteria and performance data for impurity analysis. (NMT: Not More Than)

Toxicity of Triazole Antifungal Impurities

While the hepatotoxicity of triazole antifungals as a class is well-documented, with effects on xenobiotic and steroid metabolism, specific toxicological data for individual impurities are less readily available.[\[20\]](#)[\[21\]](#) The general approach mandated by regulatory bodies like the ICH is to identify and characterize any impurity present above a certain threshold (e.g., 0.10%) and to establish its safety. If the impurity is not a significant metabolite in humans, further toxicological studies may be required. The toxicity of triazole antifungals is often linked to their inhibition of

cytochrome P450 enzymes, which can lead to drug-drug interactions and adverse effects such as hepatotoxicity and cardiac issues.[2][21] It is plausible that impurities with a similar triazole core structure could exhibit similar toxicological properties.

Conclusion

The comparative analysis of fluconazole and voriconazole impurities reveals distinct profiles that are a direct consequence of their respective synthetic routes and chemical stability. For both drugs, HPLC stands out as the primary analytical tool for quality control, enabling precise and accurate quantification of related substances. The stringent control of these impurities is paramount to ensure the safety and efficacy of these essential antifungal medications. This guide provides researchers and drug development professionals with a foundational understanding of the key differences in the impurity profiles of fluconazole and voriconazole, along with the methodologies required for their analysis. Further research into the specific toxicity of each impurity would be beneficial for a more comprehensive risk assessment.

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